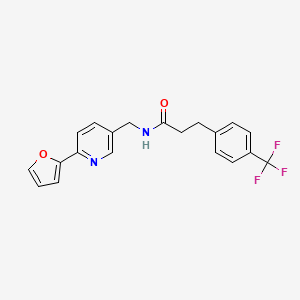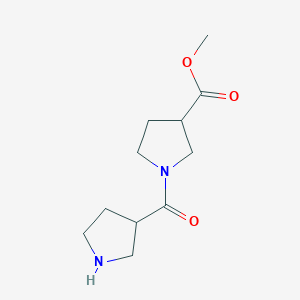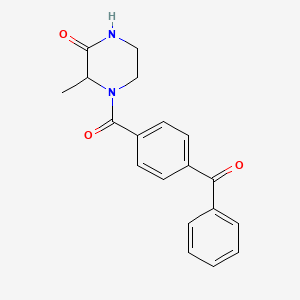![molecular formula C26H24N6O6S B2938400 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide CAS No. 902433-68-5](/img/structure/B2938400.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research into similar compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, focuses on their synthesis and the determination of their molecular structures through various spectroscopic methods and X-ray diffraction. These studies are foundational for understanding the chemical and physical properties of these compounds, which is essential for any potential application in fields like pharmaceuticals or materials science (Sun et al., 2021).
Anticancer and Antioxidant Activities
Compounds within this chemical family have been evaluated for their potential anticancer and antioxidant activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural similarities to the compound you mentioned, have been synthesized and tested for these activities. Some of these compounds have shown promising results, suggesting they could serve as leads for the development of new therapeutic agents (Tumosienė et al., 2020).
Pharmacological Applications
The investigation into related triazoloquinazoline derivatives has shown that these compounds can exhibit significant biological activities, including acting as antihistaminic agents. This suggests potential for the development of new drugs based on these molecular frameworks (Alagarsamy et al., 2008).
Material Science Applications
Beyond biomedical applications, derivatives of triazoloquinazoline have been explored for their potential in material science, such as in the synthesis of polymers with specific optical or electronic properties. This indicates a broad interest in the chemical family for various technological applications, including optoelectronics (Ozdemir et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of 1,2,4-triazoloquinazolines , which are known to interact with a variety of targets, including enzymes and receptors.
Mode of Action
Compounds in the 1,2,4-triazoloquinazoline class are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the nitrophenyl and dimethoxy groups may enhance the compound’s binding affinity to its targets.
Biochemical Pathways
1,2,4-triazoloquinazolines are known to modulate various biochemical pathways depending on their targets
Result of Action
Based on the known activities of 1,2,4-triazoloquinazolines , this compound may exert anti-inflammatory, antioxidant, or other pharmacological effects
Propriétés
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O6S/c1-4-22(25(33)27-14-17-6-5-11-38-17)39-26-28-19-13-21(37-3)20(36-2)12-18(19)24-29-23(30-31(24)26)15-7-9-16(10-8-15)32(34)35/h5-13,22H,4,14H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLQBKHSMPPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

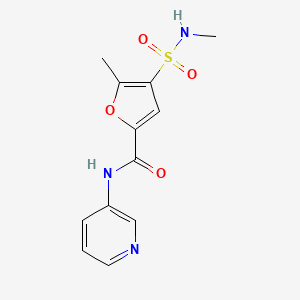
![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)

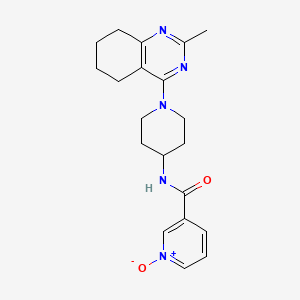


![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)
